molecular formula C19H13FN2O4S B2684882 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-54-0

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2684882
CAS No.: 922137-54-0
M. Wt: 384.38
InChI Key: URFHKCZRVOIWPN-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]thiazepine core structure . It has a sulfonyl group attached to a benzene ring, and an oxazepin ring with a fluoro substituent . The exact structure would depend on the specific positions of these substituents .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

The compound is involved in organocatalyzed asymmetric Mannich reactions with dibenzo[b,f][1,4]oxazepines, producing cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These compounds are significant in medicinal chemistry, showcasing excellent yields, diastereo- and enantioselectivities, which highlights their potential in creating chiral drug molecules and other pharmacologically active substances (Li, Lin, & Du, 2019).

Photodynamic Therapy Applications

Some derivatives containing benzenesulfonamide groups have been shown to possess high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These properties are critical for the effective destruction of cancer cells via oxygen species generation, underscoring the compound's relevance in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Agents

Derivatives of benzenesulfonamides, including those similar to the compound , have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies provide insights into the structural basis for the biological activity of sulfonamide derivatives, offering a pathway for the development of new therapeutic agents with improved potency and specificity against various cancer types and microbial infections (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Environmental Contaminant Analysis

The presence of benzenesulfonamide derivatives in environmental samples, such as soil and air, has been investigated, highlighting the compound's relevance in environmental science. Techniques for the effective extraction and quantification of these compounds from complex matrices have been developed, facilitating the monitoring of their distribution and potential impacts on human health and ecosystems (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Novel Fluorinating Agents

Research into the development of novel fluorinating reagents, including those derived from benzenesulfonamide, has been conducted to improve the enantioselectivity of fluorination reactions. These advancements are crucial for the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and material science due to their unique physicochemical properties (Yasui, Yamamoto, Ishimaru, Fukuzumi, Tokunaga, Kakehi, Shiro, & Shibata, 2011).

Mechanism of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and inhibits its activity, which can have therapeutic effects in certain central nervous system disorders .

Future Directions

The future directions for research on this compound could include further investigation into its therapeutic potential in various central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFHKCZRVOIWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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